molecular formula C17H21N3O3 B5704253 N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

Cat. No. B5704253
M. Wt: 315.37 g/mol
InChI Key: XWQAQECFQFCVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide, also known as CHQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CHQ belongs to the class of quinazoline derivatives and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs). N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to modulate the activity of the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide inhibits the activity of COX-2, MMPs, and PDEs, which are involved in inflammation and cancer progression. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In vivo studies have shown that N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has anti-inflammatory and anti-cancer activities. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its ability to modulate multiple pathways, making it a potentially useful tool for studying complex biological processes. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have low toxicity in animal studies. However, one limitation of using N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several potential future directions for research on N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide may have potential as a treatment for viral infections, such as COVID-19. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves the condensation reaction between 2-aminobenzamide and cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with ethyl chloroformate and triethylamine to yield N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide. The yield of N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is around 60%, and the purity can be improved by recrystallization.

Scientific Research Applications

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been studied for its potential therapeutic properties in various areas of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has also been studied for its ability to modulate the immune system and as a potential treatment for autoimmune diseases. Additionally, N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

N-cyclohexyl-3-ethyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-20-16(22)13-9-8-11(10-14(13)19-17(20)23)15(21)18-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQAQECFQFCVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.